2-Methoxyethylamine
Overview
Description
2-Methoxyethylamine, also known as 2-aminoethyl methyl ether, is an organic compound with the molecular formula CH₃OCH₂CH₂NH₂. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
2-Methoxyethylamine, also known as 2-Aminoethyl methyl ether , is a chemical compound that is primarily used as a reactant in various chemical reactions . .
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reactions it is involved in. For instance, it can participate in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides . It can also be used to synthesize amides by reacting with carboxylic acids . Furthermore, it can be used for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethylamine can be synthesized through several methods. One common laboratory method involves the reaction of ethylene oxide with methanolamine under controlled conditions. Another method involves the reaction of 2-methoxyethanol with ammonia in the presence of a catalyst such as nickel or alumina at high temperatures .
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic hydrogenation of methoxyacetonitrile. This process involves the use of a nickel catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethylamine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: It reacts with phosphoimidazolide-activated derivatives of nucleosides to form substituted products.
Oxidation Reactions: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: It can be reduced using reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: The major products are substituted amines.
Oxidation Reactions: The major products are corresponding aldehydes or carboxylic acids.
Reduction Reactions: The major products are simpler amines or alcohols.
Scientific Research Applications
2-Methoxyethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of amides by reacting with carboxylic acids.
Medicine: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Comparison with Similar Compounds
2-Methoxyethanol (CH₃OCH₂CH₂OH): Similar in structure but contains a hydroxyl group instead of an amine group.
2-Methoxyethylamine (CH₃OCH₂CH₂NH₂): Contains an amine group, making it more reactive in nucleophilic substitution reactions.
This compound (CH₃OCH₂CH₂NH₂): Contains an ether group, making it less reactive in certain types of reactions.
Uniqueness: this compound is unique due to its combination of an ether and an amine group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-5-3-2-4/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUDFOJKTJLAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021908 | |
Record name | 2-Methoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |
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Molecular Weight |
75.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Methoxyethylamine | |
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CAS No. |
109-85-3 | |
Record name | 2-Methoxyethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxyethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.376 | |
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Record name | 2-METHOXYETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743U9W3NIL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methoxyethylamine?
A1: this compound has the molecular formula C3H9NO and a molecular weight of 75.11 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several studies have characterized this compound using techniques like:* IR spectroscopy: Provides information about functional groups present in the molecule, specifically the characteristic peaks for amines and ethers.* 1H NMR spectroscopy: Reveals information about the hydrogen environments within the molecule, such as chemical shifts and coupling constants. [, , , , ]* ESI-MS: Confirms the molecular weight and can provide information about fragmentation patterns. []
Q3: How does this compound react with phthalimides?
A3: this compound acts as a nucleophile, attacking the carbonyl carbon of both ionized and non-ionized phthalimides. The reaction proceeds through different mechanisms depending on the ionization state of the phthalimide and the presence of catalysts. [, ]
Q4: What role does intramolecular general acid-base catalysis play in the reaction of this compound with phthalimides?
A4: The presence of a mobile proton on the nitrogen of this compound enables intramolecular general acid-base catalysis, facilitating nucleophilic attack on the phthalimide carbonyl group, particularly in reactions involving ionized phthalimides. []
Q5: How does the reactivity of this compound compare to other amines in reactions with phosphoimidazolide-activated nucleosides?
A5: While this compound exhibits reactivity comparable to other primary amines, secondary amines with bulky substituents, such as diethylamine, show significantly reduced reaction rates, suggesting a significant steric effect in these reactions. []
Q6: What is the role of this compound in the synthesis of papaverine?
A6: In the multi-step synthesis of papaverine, this compound reacts with 3,4-dimethoxybenzaldehyde to form 2-(3,4-dimethoxyphenyl)-2-methoxyethylamine. This intermediate undergoes further reactions, ultimately leading to the formation of papaverine. []
Q7: What types of metal complexes can this compound form?
A7: this compound acts as a ligand in various metal complexes:* Platinum(II) complexes: It acts as a carrier ligand, forming complexes with potential antitumor activity. []* Cobalt(III) complexes: It coordinates through its nitrogen atom in cis-chloro-2-methoxyethylamine-bis(ethylenediamine)cobalt(III) complexes. []* Nickel(II) complexes: It coordinates as a monodentate or bidentate ligand in square-planar and square-pyramidal complexes. [, ]* Dinuclear copper(II) complexes: It acts as part of a larger bibracchial tetraimine Schiff-base macrocycle, coordinating copper(II) ions within its molecular cleft. []* Dinuclear zinc(II) complexes: It participates in the formation of a dinucleating ligand, bridging two zinc(II) ions in the complex cation. []* Mononuclear barium complexes: Similar to copper(II), it coordinates barium within the molecular cleft of a bibracchial tetraimine Schiff-base macrocycle. []* Binuclear silver(I) complexes: It acts as part of a larger macrocycle, coordinating silver(I) ions with varying Ag-Ag separations depending on the pendant arm structure. []
Q8: How does the coordination behavior of this compound change with modifications to its structure?
A8: Lengthening the ether chain in this compound, for example, in 3-methoxypropylamine, can hinder the coordination of the ethereal oxygen to metal centers, affecting the overall geometry and properties of the resulting complexes. []
Q9: What is the significance of the vapor pressure data of this compound?
A9: Accurate vapor pressure data is crucial for understanding the volatility of this compound. The enthalpy of vaporization, calculated from this data, provides insights into the intermolecular forces and energy required for vaporization. []
Q10: How does the ether oxygen in this compound influence its properties compared to its structural analogue, ethylamine?
A10: The ether oxygen in this compound introduces a polar group, impacting its solubility, hydrogen bonding capabilities, and overall reactivity compared to the purely hydrophobic ethylamine. [, , ]
Q11: What are some potential applications of this compound in materials science?
A11: The reactivity of the amine group in this compound makes it a potential building block for polymers and other materials. For example, it can be incorporated into surfactants with polymerizable units, enabling the creation of materials with tunable surface properties. []
Q12: What is the role of this compound in 14C analysis?
A12: this compound has been investigated as a potential alternative absorber for CO2 in 14C analysis. Research suggests that its solutions can efficiently absorb CO2, potentially replacing carbosorb in this analytical technique. []
Q13: How does this compound affect poliovirus?
A13: At pH 9.5, this compound demonstrates virucidal activity against poliovirus, although its efficacy is lower than other amines tested, highlighting the influence of structural features on antiviral activity. []
Q14: Can this compound form adducts with biologically relevant molecules?
A14: Yes, this compound can form stable adducts with molecules like 16α-hydroxyestrone. This adduct formation occurs through a Heyns rearrangement and could potentially impact the biological activity of 16α-hydroxyestrone. []
Q15: Has this compound been explored in the context of drug discovery?
A15: Research suggests that incorporating this compound as a substituent in certain compounds, like (mercaptopropanoyl)indoline-2-carboxylic acids, can significantly enhance their angiotensin-converting enzyme (ACE) inhibitory activity and antihypertensive properties. []
Q16: Have any computational studies been conducted on this compound?
A16: Yes, computational methods, such as AM1 calculations, have been employed to investigate the electronic properties of this compound derivatives, specifically focusing on substituent effects on frontier orbitals and their correlation with reactivity. []
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